An In-Depth Technical Guide to Glycodehydrocholic Acid: Chemical Properties, Structure, and Biological Signaling
An In-Depth Technical Guide to Glycodehydrocholic Acid: Chemical Properties, Structure, and Biological Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycodehydrocholic acid (GDHCA) is a glycine-conjugated derivative of dehydrocholic acid, a synthetic bile acid characterized by the presence of three keto groups on its steroid nucleus. This unique structure imparts distinct chemical and biological properties compared to naturally occurring bile acids. As a research tool, GDHCA is invaluable for investigating the structure-activity relationships of bile acids, their metabolic pathways, and their roles as signaling molecules in various physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological signaling pathways of glycodehydrocholic acid, along with detailed experimental protocols for its synthesis and analysis.
Chemical Properties and Structure
Glycodehydrocholic acid is a white to off-white powder. Its chemical identity and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers for Glycodehydrocholic Acid
| Identifier | Value |
| IUPAC Name | 2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid[1] |
| Synonyms | Dehydrocholylglycine, GDHCA, N-[(5β)-3,7,12,24-tetraoxocholan-24-yl]-glycine[1] |
| CAS Number | 3415-45-0[1] |
| Molecular Formula | C26H37NO6[1] |
| Canonical SMILES | CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C[1] |
| InChIKey | ZDPYMJNWJWJTAF-HHELISEZSA-N |
Table 2: Physicochemical Properties of Glycodehydrocholic Acid
| Property | Value |
| Molecular Weight | 459.58 g/mol [1] |
| Melting Point | 248 °C[1] |
| Boiling Point | 692.1±55.0 °C at 760 mmHg (Predicted)[1] |
| Density | 1.202±0.06 g/cm³ (Predicted)[1] |
| pKa (Strongest Acidic) | ~3.77 (Predicted for Glycohyocholic acid)[2] |
| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol (B145695): 2 mg/ml, PBS (pH 7.2): 1 mg/ml |
| Appearance | Powder[1] |
| Purity | >99%[1] |
Experimental Protocols
Synthesis of Glycodehydrocholic Acid (Mixed Anhydride (B1165640) Method)
This protocol is adapted from established methods for the synthesis of glycine-conjugated bile acids.[3][4] The core of this method involves the activation of the carboxylic acid of dehydrocholic acid to form a mixed anhydride, which then readily reacts with the amino group of a glycine (B1666218) ester.
Materials:
-
Dehydrocholic acid
-
Triethylamine (B128534) (TEA)
-
Ethyl chloroformate
-
Glycine ethyl ester hydrochloride
-
Dioxane (anhydrous)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of Glycine Ethyl Ester Free Base: Dissolve glycine ethyl ester hydrochloride in a minimal amount of water and add a saturated solution of sodium bicarbonate until the pH is ~8-9. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain glycine ethyl ester as an oil.
-
Formation of the Mixed Anhydride: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dehydrocholic acid in anhydrous dioxane. Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 equivalents) dropwise while stirring. After 15 minutes, add ethyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. A white precipitate of triethylamine hydrochloride will form. Allow the reaction to stir at 0 °C for 30-60 minutes.
-
Conjugation Reaction: To the mixed anhydride suspension, add a solution of glycine ethyl ester (1.2 equivalents) in anhydrous dioxane dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Ester Hydrolysis: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a mixture of ethanol and 1 M NaOH solution. Stir the solution at room temperature for 2-4 hours to hydrolyze the ethyl ester.
-
Purification: Acidify the reaction mixture to pH 2-3 with 1 M HCl. A white precipitate of glycodehydrocholic acid will form. Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/water, to yield pure glycodehydrocholic acid.
Workflow for the Synthesis of Glycodehydrocholic Acid:
Caption: Workflow for the synthesis of glycodehydrocholic acid via the mixed anhydride method.
Analytical Methods
TLC is a rapid and effective method for monitoring the progress of the synthesis reaction and assessing the purity of the final product.
Materials:
-
Silica gel 60 F254 TLC plates
-
Developing chamber
-
Mobile Phase: A mixture of chloroform (B151607), methanol (B129727), and glacial acetic acid (e.g., 85:15:1 v/v/v). The exact ratio may need to be optimized.
-
Visualization Reagent: 10% phosphomolybdic acid in ethanol or a solution of anisaldehyde, sulfuric acid, and acetic acid in ethanol.
-
Heat gun or oven
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or the purified product in a suitable solvent (e.g., methanol or a mixture of chloroform and methanol).
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate. Also, spot the starting materials (dehydrocholic acid and glycine ethyl ester) as standards for comparison.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front. Dry the plate thoroughly. Spray the plate with the visualization reagent and heat it with a heat gun or in an oven until colored spots appear. Bile acids typically appear as dark blue or green spots with phosphomolybdic acid.
-
Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). Compare the Rf value of the product spot with those of the starting materials to assess the reaction's completion and the product's purity.
HPLC is a more quantitative method for determining the purity of glycodehydrocholic acid and for its quantification in biological samples.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Glycodehydrocholic acid standard
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of a known concentration of pure glycodehydrocholic acid in the mobile phase. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter it through a 0.45 µm syringe filter to remove any particulate matter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient elution is typically used. For example, start with 70% A and 30% B, and linearly increase to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 205 nm (due to the amide bond)
-
Injection Volume: 10-20 µL
-
-
Analysis: Inject the standards and the sample onto the HPLC system. Identify the peak corresponding to glycodehydrocholic acid based on its retention time compared to the standard. Quantify the amount of glycodehydrocholic acid in the sample by comparing its peak area to the calibration curve generated from the standards.
Biological Signaling Pathways
Bile acids are now recognized as important signaling molecules that activate nuclear receptors and G protein-coupled receptors, thereby regulating various metabolic processes. The primary receptors for bile acids are the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled Receptor 5 (TGR5).
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that acts as a ligand-activated transcription factor. It plays a central role in the regulation of bile acid, lipid, and glucose homeostasis.
Activation and Downstream Effects:
-
Ligand Binding: Bile acids, including conjugated forms, can enter the cell and bind to FXR in the cytoplasm.
-
Nuclear Translocation and Dimerization: Upon ligand binding, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).
-
Gene Transcription: The FXR/RXR heterodimer binds to specific DNA sequences called Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Key Target Genes and Physiological Consequences:
-
Small Heterodimer Partner (SHP): FXR activation induces the expression of SHP, which in turn inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This is a key negative feedback mechanism that controls bile acid levels.
-
Bile Salt Export Pump (BSEP): FXR upregulates the expression of BSEP, a transporter protein located on the canalicular membrane of hepatocytes, which is responsible for pumping bile acids into the bile.
-
Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation induces the expression and secretion of FGF19. FGF19 travels to the liver via the portal circulation and binds to its receptor, FGFR4, which also leads to the repression of CYP7A1 expression.
-
Lipid and Glucose Metabolism: FXR activation has been shown to decrease triglyceride levels by inhibiting the expression of SREBP-1c, a key transcription factor in lipogenesis, and by promoting fatty acid oxidation. It also plays a role in glucose metabolism by regulating gluconeogenesis and glycogenolysis.
FXR Signaling Pathway Diagram:
Caption: FXR signaling pathway activated by glycodehydrocholic acid.
Takeda G-protein coupled Receptor 5 (TGR5) Signaling
TGR5 is a cell surface receptor that is activated by bile acids. Its activation leads to a variety of metabolic effects, particularly in the context of glucose homeostasis and energy expenditure.
Activation and Downstream Effects:
-
Ligand Binding: Bile acids in the extracellular space bind to TGR5 on the cell membrane.
-
G-protein Activation: Ligand binding induces a conformational change in TGR5, leading to the activation of the associated Gαs protein.
-
Adenylate Cyclase and cAMP Production: Activated Gαs stimulates adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Downstream Effectors: The increase in intracellular cAMP activates downstream signaling molecules, primarily Protein Kinase A (PKA).
Key Physiological Consequences:
-
GLP-1 Secretion: In intestinal L-cells, TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion, suppresses glucagon (B607659) release, and slows gastric emptying.
-
Energy Expenditure: In brown adipose tissue and skeletal muscle, TGR5 activation increases energy expenditure by promoting the conversion of inactive thyroid hormone (T4) to the active form (T3) through the induction of deiodinase 2 (DIO2).
-
Anti-inflammatory Effects: TGR5 activation has been shown to have anti-inflammatory effects in macrophages and other immune cells by inhibiting the NF-κB signaling pathway.
TGR5 Signaling Pathway Diagram:
Caption: TGR5 signaling pathway activated by glycodehydrocholic acid.
Conclusion
Glycodehydrocholic acid serves as a crucial molecule for advancing our understanding of bile acid chemistry and biology. Its unique structure, with a fully oxidized steroid nucleus, provides a valuable tool for dissecting the specific roles of the hydroxyl groups present in natural bile acids. The detailed chemical properties, structural information, and experimental protocols provided in this guide are intended to facilitate further research into the synthesis, analysis, and biological activities of this important compound. Furthermore, a deeper understanding of how glycodehydrocholic acid interacts with key signaling pathways, such as those mediated by FXR and TGR5, will undoubtedly open new avenues for the development of novel therapeutics targeting metabolic and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Deoxycholic acid glycine conjugate (HMDB0000631) [hmdb.ca]
- 4. [Conjugation of chenodeoxycholic acid and cholic acid during passage through liver] - PubMed [pubmed.ncbi.nlm.nih.gov]
